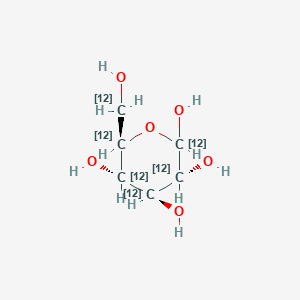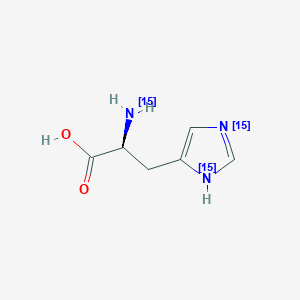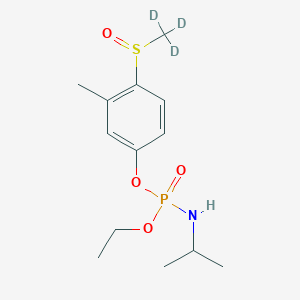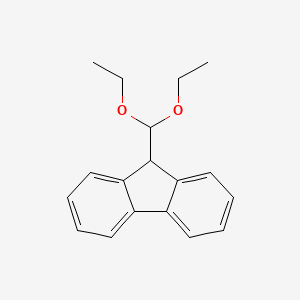
D-Glucose-12C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose-12C6 : est une forme de D-glucose marquée par des isotopes stables, où les six atomes de carbone sont remplacés par l'isotope carbone-12. Ce composé est couramment utilisé dans diverses applications de recherche scientifique en raison de ses propriétés uniques et de sa pureté isotopique élevée. Le D-glucose lui-même est un sucre simple et une source d'énergie essentielle pour de nombreux organismes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du D-Glucose-12C6 implique la synthèse du glucose avec des isotopes du carbone-12. Le processus commence généralement par la sélection d'une source de carbone-12 appropriée, suivie d'une série de réactions chimiques pour incorporer l'isotope dans la molécule de glucose. Les conditions de réaction comprennent souvent des températures contrôlées, des niveaux de pH et l'utilisation de catalyseurs spécifiques pour garantir une pureté isotopique élevée.
Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des techniques avancées pour obtenir des rendements et une pureté élevés. Le processus peut inclure des étapes de fermentation, de synthèse chimique et de purification. Le produit final est souvent cristallisé et emballé pour une utilisation dans la recherche et les applications industrielles.
Analyse Des Réactions Chimiques
Types de réactions : Le D-Glucose-12C6 subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former de l'acide gluconique ou de l'acide glucuronique.
Réduction : Il peut être réduit pour former du sorbitol.
Substitution : Les groupes hydroxyle du this compound peuvent être substitués par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent l'acide nitrique et l'eau de brome.
Réduction : Le borohydrure de sodium ou l'hydrogène gazeux en présence d'un catalyseur.
Substitution : L'anhydride acétique pour l'acétylation, ou l'iodure de méthyle pour la méthylation.
Principaux produits :
Oxydation : Acide gluconique, acide glucuronique.
Réduction : Sorbitol.
Substitution : Glucose acétylé, glucose méthylé.
Applications de recherche scientifique
Chimie : Le this compound est utilisé comme traceur dans les études métaboliques pour comprendre le métabolisme du glucose et les voies métaboliques.
Biologie : Il est utilisé dans des études impliquant la respiration cellulaire et la production d'énergie.
Médecine : Le this compound est utilisé en imagerie diagnostique et comme étalon de référence dans divers tests.
Industrie : Il est utilisé dans la production de produits pharmaceutiques et comme étalon dans les processus de contrôle qualité.
Mécanisme d'action
Le this compound exerce ses effets en participant à des voies métaboliques similaires à celles du glucose ordinaire. Il est phosphorylé par l'hexokinase pour former du glucose-6-phosphate, qui entre ensuite dans la glycolyse ou d'autres voies métaboliques. Les atomes de carbone marqués permettent aux chercheurs de suivre le devenir métabolique du glucose dans divers systèmes biologiques.
Applications De Recherche Scientifique
Chemistry: D-Glucose-12C6 is used as a tracer in metabolic studies to understand glucose metabolism and pathways.
Biology: It is employed in studies involving cellular respiration and energy production.
Medicine: this compound is used in diagnostic imaging and as a reference standard in various assays.
Industry: It is utilized in the production of pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
D-Glucose-12C6 exerts its effects by participating in metabolic pathways similar to regular glucose. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or other metabolic pathways. The labeled carbon atoms allow researchers to track the metabolic fate of glucose in various biological systems.
Comparaison Avec Des Composés Similaires
Composés similaires :
D-Glucose-13C6 : Marqué avec des isotopes de carbone-13.
2-Désoxy-D-glucose : Un analogue du glucose qui inhibe la glycolyse.
D-Glucose-6-phosphate : Une forme phosphorylée du glucose.
Unicité : Le D-Glucose-12C6 est unique en raison de sa pureté isotopique élevée et de l'utilisation du carbone-12, ce qui le rend adapté à des applications de recherche spécifiques où d'autres isotopes peuvent ne pas être idéaux.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
180.09 g/mol |
Nom IUPAC |
(3R,4S,5S,6R)-6-(hydroxy(112C)methyl)(2,3,4,5,6-12C5)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+0,2+0,3+0,4+0,5+0,6+0 |
Clé InChI |
WQZGKKKJIJFFOK-DXVIFZLFSA-N |
SMILES isomérique |
[12CH2]([12C@@H]1[12C@H]([12C@@H]([12C@H]([12CH](O1)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)








